molecular formula C12H10N2O2 B1353484 7-methoxy-5H-pyrrolo[1,2-a]quinoxalin-4-one CAS No. 160657-07-8

7-methoxy-5H-pyrrolo[1,2-a]quinoxalin-4-one

Cat. No.: B1353484
CAS No.: 160657-07-8
M. Wt: 214.22 g/mol
InChI Key: MBJHTTHLPWXYJN-UHFFFAOYSA-N
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Description

7-methoxy-5H-pyrrolo[1,2-a]quinoxalin-4-one is a heterocyclic compound with a fused ring structure that includes both pyrrole and quinoxaline moieties. This compound is of interest due to its potential biological activities and applications in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-5H-pyrrolo[1,2-a]quinoxalin-4-one can be achieved through several methods. One common approach involves the reaction of N-substituted 2-(1H-pyrrol-1-yl)anilines with carbon monoxide in the presence of a palladium catalyst and an oxidant such as copper acetate in toluene at 80°C . Another method involves the reaction of N-(2-aminophenyl)pyrroles with acetic anhydride or triphosgene .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

7-methoxy-5H-pyrrolo[1,2-a]quinoxalin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinoxaline derivatives.

    Reduction: Reduction reactions can modify the quinoxaline ring, leading to different substituted derivatives.

    Substitution: The methoxy group and other positions on the ring can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to quinoxaline N-oxides, while substitution reactions can introduce various functional groups onto the quinoxaline ring .

Scientific Research Applications

7-methoxy-5H-pyrrolo[1,2-a]quinoxalin-4-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-methoxy-5H-pyrrolo[1,2-a]quinoxalin-4-one involves its interaction with specific molecular targets, such as Akt kinase. By inhibiting Akt kinase, the compound can interfere with cell signaling pathways that regulate cell growth, survival, and proliferation . This makes it a promising candidate for cancer therapy and other medical applications.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 7-methoxy-5H-pyrrolo[1,2-a]quinoxalin-4-one include other pyrroloquinoxalines and quinoxaline derivatives, such as:

Uniqueness

What sets this compound apart from these similar compounds is its specific substitution pattern, which can confer unique biological activities and chemical reactivity.

Properties

IUPAC Name

7-methoxy-5H-pyrrolo[1,2-a]quinoxalin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c1-16-8-4-5-10-9(7-8)13-12(15)11-3-2-6-14(10)11/h2-7H,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBJHTTHLPWXYJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N3C=CC=C3C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70445727
Record name 7-Methoxypyrrolo[1,2-a]quinoxalin-4(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70445727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160657-07-8
Record name 7-Methoxypyrrolo[1,2-a]quinoxalin-4(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70445727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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